((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
Overview
Description
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C13H20BrNO3Si . It is characterized by the presence of a bromine atom, a nitro group, and a tert-butyl-dimethylsilyl ether moiety attached to a benzyl group. This compound is often used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-nitrobenzyl alcohol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain product purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like in the presence of a catalyst or .
Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like or .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in polar aprotic solvents such as .
Reduction: with a catalyst or in .
Oxidation: in or in .
Major Products:
Substitution: Formation of substituted benzyl derivatives.
Reduction: Conversion to 2-amino-6-nitrobenzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry: ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) is used as a protecting group for alcohols in organic synthesis. The tert-butyl-dimethylsilyl group can be selectively removed under mild conditions, making it useful for multi-step synthesis processes.
Biology and Medicine: This compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to undergo selective reactions makes it valuable in the development of complex drug molecules.
Industry: In the chemical industry, this compound) is used in the production of specialty chemicals and intermediates for various applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) primarily involves its role as a protecting group in organic synthesis. The tert-butyl-dimethylsilyl group protects hydroxyl groups from unwanted reactions during multi-step synthesis. The compound can be selectively deprotected using fluoride ions, which cleave the silicon-oxygen bond, releasing the free alcohol.
Comparison with Similar Compounds
- ((2-Bromo-6-nitrobenzyl)oxy)(trimethyl)silane)
- ((2-Bromo-6-nitrobenzyl)oxy)(triethyl)silane)
- ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyldiphenyl)silane)
Comparison:
- ((2-Bromo-6-nitrobenzyl)oxy)(trimethyl)silane): Similar in structure but with a trimethylsilyl group instead of a tert-butyl-dimethylsilyl group. It offers less steric hindrance and may be more reactive in certain conditions.
- ((2-Bromo-6-nitrobenzyl)oxy)(triethyl)silane): Contains a triethylsilyl group, providing different steric and electronic properties compared to the tert-butyl-dimethylsilyl group.
- ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyldiphenyl)silane): Features a tert-butyldiphenylsilyl group, which is bulkier and offers greater protection but may require harsher conditions for deprotection.
Conclusion
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists and researchers.
Properties
IUPAC Name |
(2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHKCQCIDTWCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855632 | |
Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147531-02-9 | |
Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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